The synthesis of SCH772984 involves several key steps that enhance its potency and selectivity. The initial discovery process utilized high-throughput screening methods to identify potential candidates from a library of approximately five million compounds. Subsequent synthetic chemistry efforts focused on optimizing the compound's structure to improve its binding affinity for the target proteins.
The synthetic route typically includes:
The molecular structure of SCH772984 can be represented as follows:
The compound features a triazole ring system which is crucial for its interaction with the kinase domain of ERK. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays.
This structural configuration allows SCH772984 to effectively compete with ATP for binding to the active site of ERK, thereby inhibiting its phosphorylation activity .
SCH772984 primarily undergoes interactions typical for small molecule inhibitors within biological systems. Its mechanism involves reversible binding to the active site of ERK proteins, preventing their activation by upstream kinases such as MEK1 and MEK2.
These reactions are critical for understanding both the therapeutic potential and limitations of SCH772984 in clinical applications.
The mechanism by which SCH772984 exerts its effects involves several steps:
Quantitative data indicates that sustained treatment with SCH772984 can lead to significant reductions in phosphorylated ERK levels but may also result in rebound activation due to compensatory signaling pathways .
These properties make SCH772984 suitable for various laboratory applications, including cell culture assays and in vivo studies .
SCH772984 has significant implications in scientific research and potential therapeutic applications:
SCH772984 HCl is a small-molecule inhibitor with the chemical name (R)-1-(2-oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide hydrochloride. Its molecular formula is C₃₃H₃₄ClN₉O₂, and it has a molecular weight of 624.14 g/mol [7] [9]. The compound features a stereospecific R-configuration at the pyrrolidine carboxamide moiety, which is critical for its binding affinity to ERK1/2. The free base (CAS 942183-80-4) is modified to a hydrochloride salt to enhance solubility and stability [3] [5]. Key structural elements include:
Synthesis involves a multi-step chiral process starting from tert-butyl (R)-3-(aminomethyl)pyrrolidine-1-carboxylate. The final steps include amide coupling with 3-(pyridin-4-yl)-1H-indazole-5-carboxylic acid, followed by salt formation with HCl [9].
Table 1: Structural and Physicochemical Properties of SCH772984 HCl
Property | Value |
---|---|
Molecular Formula | C₃₃H₃₄ClN₉O₂ |
Molecular Weight | 624.14 g/mol |
CAS Number (Free base) | 942183-80-4 |
Purity | ≥99% (HPLC) |
Chiral Purity | >99% ee |
Solubility (DMSO) | 14–28 mg/mL (23.82–47.64 mM) |
Storage Conditions | -20°C (desiccated) |
SCH772984 HCl is a highly selective ATP-competitive inhibitor of ERK1 and ERK2 kinases, with IC₅₀ values of 4 nM and 1 nM, respectively, in cell-free assays [1] [2] [10]. Its selectivity was validated across a 300-kinase panel, where only 7 kinases (including CLK2, FLT4, and MAP4K4) showed >50% inhibition at 1 μM concentrations [9] [10]. This specificity enables precise targeting of the MAPK pathway without significant off-target effects.
Cellular Efficacy in Mutant Cancer Models:
Compensatory ERK5 activation limits the efficacy of selective ERK1/2 inhibitors. SCH772984 does not inhibit ERK5, but combined ERK1/2 and ERK5 blockade synergistically suppresses tumor proliferation in triple-negative breast cancer models [4].
Table 2: Cellular IC₅₀ Values of SCH772984 in Cancer Models
Cell Line | Mutation | Assay | IC₅₀ (nM) |
---|---|---|---|
A375 | BRAF V600E | pERK2 inhibition | 4 |
COLO205 | BRAF V600E/D | Antiproliferative | 16 |
HCT-116 | KRAS G13D | Antiproliferative | 50 |
HT-29 | BRAF/KRAS | Apoptosis induction | 96 |
MDA-MB-231 | KRAS G12D | Proliferation (MTT) | 115 |
SCH772984 exhibits a dual inhibitory mechanism unique among ERK inhibitors:
This dual action disrupts both catalytic activity and upstream activation of ERK1/2, leading to sustained pathway suppression. Structural studies confirm SCH772984 occupies the hydrophobic region adjacent to the ATP-binding site, stabilizing ERK2 in an inactive conformation [8] [10]. In BRAF-mutant melanoma cells, this mechanism reduces pERK and pRSK levels within 2 hours, even at sub-micromolar doses [1] [9].
Resistance Implications:
SCH772984 remains effective against common resistance drivers (e.g., BRAF splice variants, MEK1 mutations) by directly targeting terminal kinases in the MAPK cascade [10].
Solubility and Formulation:
Metabolic Stability and Bioavailability:
In Vivo Efficacy:
Table 3: Key Pharmacokinetic Parameters of SCH772984 HCl
Parameter | Value |
---|---|
DMSO Solubility | 23.82–47.64 mM |
Plasma Half-Life (mice) | >2 hours |
AUC₀–₂₄ₕ (50 mg/kg) | 55 μM·h |
Effective Dose (IP) | 25–50 mg/kg, twice daily |
Tumor Regression | 9–36% (dose-dependent) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: